molecular formula C28H26BrN3O4S B10934426 Methyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B10934426
M. Wt: 580.5 g/mol
InChI Key: BGKXGYLWHUPLEP-UHFFFAOYSA-N
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Description

METHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Coupling reactions: The quinoline derivative is then coupled with a thiophene carboxylate through a carbonylation reaction, often using palladium catalysts.

    Amidation and esterification: The final steps involve amidation and esterification reactions to introduce the diethylamino and methyl ester groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amine derivatives.

Scientific Research Applications

METHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE: Similar structure but with a benzoate group instead of a thiophene carboxylate.

    N-(4-BROMOPHENYL)-2-METHYL-3-OXO-3,4-DIHYDRO-2H-1,2-BENZOTHIAZINE-4-CARBOXAMIDE 1,1-DIOXIDE: Shares the bromophenyl and quinoline moieties but differs in the overall structure.

Uniqueness

The uniqueness of METHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26BrN3O4S

Molecular Weight

580.5 g/mol

IUPAC Name

methyl 2-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C28H26BrN3O4S/c1-5-32(6-2)27(34)24-16(3)23(28(35)36-4)26(37-24)31-25(33)20-15-22(17-10-9-11-18(29)14-17)30-21-13-8-7-12-19(20)21/h7-15H,5-6H2,1-4H3,(H,31,33)

InChI Key

BGKXGYLWHUPLEP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)C(=O)OC)C

Origin of Product

United States

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